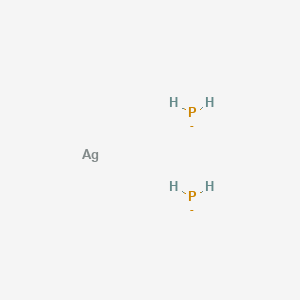
Phosphanide;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanide;silver is a coordination compound that features silver in the +2 oxidation state, coordinated by two phosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphanide;silver typically involves the reaction of silver salts with phosphine ligands under controlled conditions. One common method is to react silver nitrate with diphenylphosphine in the presence of a base such as sodium methoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphanide;silver can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve phosphine ligands and can be carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver(III) complexes, while reduction could produce silver(I) complexes.
Applications De Recherche Scientifique
Phosphanide;silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s antimicrobial properties are being explored for potential use in medical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: this compound is being investigated for use in materials science, particularly in the development of new conductive materials and sensors.
Mécanisme D'action
The mechanism by which Phosphanide;silver exerts its effects involves coordination chemistry. The silver ion interacts with ligands through coordination bonds, which can alter the electronic properties of the compound. This interaction can facilitate various chemical reactions, such as catalysis, by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphosphinopalladium(II): Similar in structure but contains palladium instead of silver.
Bisphosphinoplatinum(II): Contains platinum and is known for its use in catalysis.
Bisphosphinogold(II): Features gold and is studied for its unique electronic properties.
Uniqueness
Phosphanide;silver is unique due to the presence of silver in the +2 oxidation state, which is relatively rare. This gives the compound distinct chemical properties, such as higher reactivity and unique coordination chemistry, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
12002-82-3 |
|---|---|
Formule moléculaire |
AgP2-6 |
Poids moléculaire |
169.816 g/mol |
Nom IUPAC |
phosphorus(3-);silver |
InChI |
InChI=1S/Ag.2P/q;2*-3 |
Clé InChI |
NIRLYPIABKWCED-UHFFFAOYSA-N |
SMILES canonique |
[P-3].[P-3].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















